molecular formula C9H19ClN2 B12117621 N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride

Cat. No.: B12117621
M. Wt: 190.71 g/mol
InChI Key: NUZCUMITFHBEPM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a piperidine-based compound featuring a cyclopropyl group and a methylamine substituent. Its structure comprises a six-membered piperidine ring with a cyclopropyl moiety attached to the nitrogen at position 3 and a methyl group on the adjacent nitrogen. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .

For example, cyclopropanamine can react with halogenated intermediates under reflux with catalysts like copper(I) bromide and cesium carbonate, followed by purification via chromatography .

Properties

IUPAC Name

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZCUMITFHBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Cyclopropyl Halides

Cyclopropyl bromide reacts with N-methylpiperidin-3-amine in acetonitrile at 50–55°C using K2_2CO3_3 as a base.

N-Methylpiperidin-3-amine+Cyclopropyl bromideK2CO3N-Cyclopropyl-N-methylpiperidin-3-amine\text{N-Methylpiperidin-3-amine} + \text{Cyclopropyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{N-Cyclopropyl-N-methylpiperidin-3-amine}

Yields range from 65% to 80%, with purification via silica gel chromatography.

Sigmatropic Rearrangement of O-Cyclopropyl Hydroxylamines

A scalable method involves O-cyclopropyl hydroxylamines as precursors. These compounds undergo-sigmatropic rearrangement under basic conditions to form N-cyclopropyl amines. For example:

O-Cyclopropyl hydroxamateBaseN-Cyclopropyl amine\text{O-Cyclopropyl hydroxamate} \xrightarrow{\text{Base}} \text{N-Cyclopropyl amine}

This method avoids harsh conditions and achieves yields up to 75%.

Coupling Reactions for Stereochemical Control

Enantioselective synthesis is critical for pharmacological applications. Chiral auxiliaries or catalysts are employed:

Chiral Pool Synthesis

Starting from (R)- or (S)-piperidin-3-amine, the methyl and cyclopropyl groups are sequentially introduced. For instance, (S)-1-methylpiperidin-3-amine is reacted with cyclopropylamine using EDC/HOBt coupling in DMF, followed by HCl salt formation.

(S)-1-Methylpiperidin-3-amine+CyclopropylamineEDC/HOBt(S)-N-Cyclopropyl-N-methylpiperidin-3-amine\text{(S)-1-Methylpiperidin-3-amine} + \text{Cyclopropylamine} \xrightarrow{\text{EDC/HOBt}} \text{(S)-N-Cyclopropyl-N-methylpiperidin-3-amine}

This method maintains enantiomeric excess (>98%) and yields 40–60% after purification.

Asymmetric Hydrogenation

Catalytic hydrogenation of imine intermediates using chiral catalysts (e.g., Ru-BINAP) enables stereocontrol. For example:

N-Cyclopropylpiperidin-3-imineH2/Ru-BINAP(R)-N-Cyclopropyl-N-methylpiperidin-3-amine\text{N-Cyclopropylpiperidin-3-imine} \xrightarrow{\text{H}_2/\text{Ru-BINAP}} \text{(R)-N-Cyclopropyl-N-methylpiperidin-3-amine}

This approach achieves enantioselectivity >90% but requires specialized catalysts.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or aqueous HCl in solvents like ethanol or diethyl ether:

N-Cyclopropyl-N-methylpiperidin-3-amine+HClN-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride\text{N-Cyclopropyl-N-methylpiperidin-3-amine} + \text{HCl} \rightarrow \text{N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride}

Recrystallization from methanol/ether yields high-purity product (≥99%).

Comparative Analysis of Methods

Method Yield Conditions Advantages References
Reductive Amination72%NaBH3_3CN, MeOH, rtHigh stereochemical retention
Direct Alkylation65–80%K2_2CO3_3, CH3_3CN, 50°CScalable, minimal byproducts
Sigmatropic Rearrangement75%Base, THF, 0°C to rtMild conditions, no metal catalysts
Asymmetric Hydrogenation60–70%H2_2, Ru-BINAP, EtOHHigh enantioselectivity

Challenges and Optimization Strategies

  • Purification : Column chromatography is often required to separate diastereomers or unreacted starting materials. Recrystallization in methanol/ethanol improves purity.

  • Cyclopropane Stability : The cyclopropyl ring is sensitive to acidic conditions; reactions must be conducted at neutral pH.

  • Scale-Up : Methods using K2_2CO3_3 or EDC/HOBt are preferred for industrial production due to cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the cyclopropyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-cyclopropyl-N-methylpiperidin-3-amine N-oxide.

    Reduction: N-cyclopropylpiperidin-3-amine.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. It acts as an inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in conditions such as Alzheimer's disease and bipolar disorder. The inhibition of GSK3 may provide neuroprotective benefits, making this compound a candidate for further drug development .

Neurotransmitter Studies

The compound has been explored for its effects on neurotransmitter systems, particularly dopamine receptors. Preliminary studies suggest that modifications to the piperidine structure can enhance selectivity for certain receptor subtypes, which may lead to the development of new antipsychotic medications .

Table 1: Comparison of Binding Affinities

CompoundReceptor TypeBinding Affinity (nM)
This compoundD3R50
N-methylpiperidin-3-amineD2R200
N-cyclopropylpiperidin-3-amineD4R150

Cancer Research

Recent studies indicate that derivatives of piperidine, including this compound, exhibit anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in PNAS demonstrated that compounds inhibiting GSK3 could reduce cognitive deficits associated with Alzheimer's disease in animal models. This compound was highlighted for its ability to cross the blood-brain barrier and exert neuroprotective effects .

Case Study 2: Antipsychotic Development

Research conducted on modified piperidine derivatives showed that this compound had improved selectivity for dopamine receptors compared to traditional antipsychotics. This selectivity may reduce side effects commonly associated with antipsychotic medications .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl and methyl groups influence its binding affinity and selectivity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Presumed to be $ \text{C}9\text{H}{19}\text{ClN}_2 $ (exact weight requires validation).
  • Physicochemical Traits : The cyclopropyl group likely enhances metabolic stability due to its rigid, strained ring, while the methylamine substituent contributes to basicity .

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine Derivatives

The following table compares N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride with structurally related piperidine-based compounds, emphasizing substituent effects:

Compound Name Molecular Formula Substituents Molecular Weight Key Structural Features
N-cyclopropyl-N-methylpiperidin-3-amine HCl $ \text{C}9\text{H}{19}\text{ClN}_2 $ Cyclopropyl, methyl, piperidine ~190.5 (calc.) Cyclopropyl enhances metabolic stability
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine HCl $ \text{C}{14}\text{H}{22}\text{Cl}2\text{N}2 $ Benzyl, methyl (positions 3 and 4) 289.25 Benzyl group increases lipophilicity
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine HCl $ \text{C}{14}\text{H}{23}\text{ClN}_2\text{O} $ 4-Methoxybenzyl, methyl 270.80 Methoxy group improves solubility
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl $ \text{C}{13}\text{H}{18}\text{Cl}2\text{N}2 $ 4-Chlorobenzyl, methyl 275.22 Chlorine enhances halogen bonding
(3R)-3-Aminopiperidine dihydrochloride $ \text{C}5\text{H}{14}\text{Cl}2\text{N}2 $ Amine at position 3 (R-configuration) 169.09 Stereochemistry affects receptor selectivity

Key Differences and Implications

Substituent Effects: Cyclopropyl vs.

Stereochemical Influence: Enantiomers like (3R)-aminopiperidine dihydrochloride demonstrate how stereochemistry alters pharmacokinetics. The target compound’s stereospecific structure (if chiral) could similarly impact biological activity.

Synthetic Complexity :

  • The synthesis of N-cyclopropyl-N-methylpiperidin-3-amine involves multi-step reactions with catalysts (e.g., copper(I) bromide), similar to methods in . In contrast, benzyl-substituted derivatives (e.g., ) may require additional protection/deprotection steps for aromatic groups.

Biological Activity

N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride, a synthetic compound with a unique structure, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride features a piperidine ring attached to a cyclopropyl group and a methyl group on the nitrogen atom. This configuration contributes to its distinctive pharmacological properties.

  • Molecular Formula : C10_{10}H16_{16}N2_2·HCl
  • Molecular Weight : Approximately 201.71 g/mol

The biological activity of N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to modulate signaling pathways that influence mood regulation, motor control, and other physiological responses.

Key Interactions:

  • Dopamine Receptors : The compound may influence dopamine receptor activity, which is critical in mood regulation and motor control.
  • Histamine H1 Receptors : Studies have indicated that similar piperidine derivatives exhibit prolonged engagement with histamine receptors, suggesting potential applications in allergy treatments .

Biological Activity and Applications

Research has highlighted several areas where N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride shows promise:

  • Neuropharmacology : The compound has been studied for its antidepressant properties and effects on neurotransmitter systems, particularly dopamine.
  • Drug Development : It is being explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
  • Chemical Synthesis : The compound serves as a building block in the synthesis of complex organic molecules, enhancing its utility in medicinal chemistry.

Study on Dopaminergic Activity

A study published in the Journal of Medicinal Chemistry investigated the dopaminergic activity of various piperidine derivatives, including N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride. The findings suggested that this compound exhibits significant binding affinity to dopamine receptors, indicating its potential as an antidepressant agent.

Histamine Receptor Engagement

Another study focused on the binding kinetics of piperidine derivatives at histamine H1 receptors. Results showed that compounds with cycloaliphatic substituents, including N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride, demonstrated prolonged receptor engagement compared to other analogs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride:

Compound NameStructural FeaturesBiological Activity
N-Methylpiperidin-3-aminePiperidine ring without cyclopropylNeurotransmitter modulation
CyclopropylmethylamineCyclopropyl group attached to aminePotential antidepressant properties
1-(Cyclopropyl)piperidineCyclopropyl attached to piperidineAntinociceptive effects
N-Cyclopropyl-N-methylpiperidin-3-amine hydrochlorideCyclopropyl and methyl groups on piperidineAntidepressant and neuropharmacological effects

Q & A

Basic: What are the optimal synthetic routes for N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine ring. A common approach includes:

  • Step 1: Alkylation of piperidin-3-amine with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropyl group.
  • Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base.
  • Step 3: Salt formation via HCl gas or concentrated hydrochloric acid to yield the hydrochloride salt.
    Key considerations: Temperature control (e.g., 0–5°C during methylation to minimize side reactions) and stoichiometric ratios to ensure regioselectivity. Analytical techniques like ¹H/¹³C NMR and mass spectrometry (MS) are critical for confirming structural integrity and purity .

Basic: How is the structural characterization of this compound performed?

Answer:
A combination of spectroscopic and spectrometric methods is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, piperidine protons at δ 1.5–3.0 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₈N₂Cl).
    Advanced tip: X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced: What experimental strategies address contradictions in biological activity data for this compound?

Answer:
Discrepancies often arise from variations in purity, assay conditions, or target specificity. Mitigation strategies include:

  • Orthogonal purity assessment: Combine HPLC (>95% purity threshold) with elemental analysis.
  • Dose-response curves: Test activity across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
  • Receptor binding assays: Use radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify binding affinity (Kᵢ) and rule out nonspecific interactions.
    Example: Inconsistent IC₅₀ values for serotonin receptor modulation may reflect differences in cell membrane preparation protocols .

Advanced: How does this compound interact with central nervous system (CNS) targets?

Answer:
Mechanistic studies focus on neurotransmitter receptor modulation:

  • Dopamine D₂ receptors: Competitive binding assays (e.g., against [³H]spiperone) reveal partial agonist behavior.
  • Sigma-1 receptors: Fluorescence polarization assays show allosteric modulation (EC₅₀ ~ 50 nM).
  • Enzyme inhibition: Kinetic studies (e.g., Michaelis-Menten plots) assess monoamine oxidase (MAO) inhibition (Kₘ values compared to control inhibitors like selegiline).
    Critical note: Species-specific differences (e.g., rat vs. human receptor isoforms) require cross-validation using transfected cell lines .

Basic: What are the thermal stability and storage requirements for this compound?

Answer:

  • Thermogravimetric Analysis (TGA): Decomposition onset occurs at ~180°C, with a sharp mass loss corresponding to HCl release.
  • Storage: Desiccate at –20°C under inert gas (argon) to prevent hygroscopic degradation.
  • Stability monitoring: Periodic HPLC analysis (every 6 months) detects hydrolytic byproducts (e.g., free amine formation) .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Answer:
Key parameters and methodologies:

  • Lipophilicity (logP): Adjust via substituent modification (e.g., fluorination of the cyclopropyl group) to balance blood-brain barrier permeability (target logP ~2–3).
  • Metabolic stability: Use liver microsome assays (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., N-demethylation).
  • Plasma protein binding: Equilibrium dialysis identifies unbound fractions critical for dose adjustment.
    Case study: Halogenation at the piperidine 4-position reduced CYP3A4-mediated metabolism by 40% in murine models .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:
Common issues and solutions:

  • Matrix interference: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or brain homogenates.
  • Low sensitivity: Derivatize with dansyl chloride to enhance fluorescence detection (LOD ~0.1 ng/mL).
  • Ion suppression in LC-MS: Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to improve ionization efficiency .

Advanced: How can computational methods guide the design of analogs with improved selectivity?

Answer:

  • Molecular docking (AutoDock Vina): Screen against receptor homology models (e.g., dopamine D3 vs. D2) to prioritize analogs with ΔG < –9 kcal/mol.
  • Quantitative Structure-Activity Relationship (QSAR): Use partial least squares (PLS) regression on descriptors like polar surface area (PSA) and molar refractivity.
  • MD simulations (GROMACS): Assess binding mode stability over 100 ns trajectories (RMSD < 2 Å for lead candidates).
    Validation: Synthesize top 3–5 analogs for in vitro testing .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight188.7 g/mol (free base)[2, 15]
logP (Predicted)1.8 ± 0.3 (ACD Labs)[15]
Aqueous Solubility12 mg/mL (pH 7.4, 25°C)[15]
pKa (amine)9.2 ± 0.1 (potentiometric titration)[19]

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